molecular formula C14H20N2O B14897394 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide

2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide

Cat. No.: B14897394
M. Wt: 232.32 g/mol
InChI Key: CUGCBXSXGNNOPM-UHFFFAOYSA-N
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Description

2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is an acetamide derivative characterized by a cyclobutylmethylamine moiety attached to the acetamide core and an o-tolyl (ortho-methylphenyl) group at the N-position. The cyclobutyl group introduces conformational rigidity, which may influence target binding, while the o-tolyl substituent could modulate lipophilicity and steric interactions .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(cyclobutylmethylamino)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C14H20N2O/c1-11-5-2-3-8-13(11)16-14(17)10-15-9-12-6-4-7-12/h2-3,5,8,12,15H,4,6-7,9-10H2,1H3,(H,16,17)

InChI Key

CUGCBXSXGNNOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNCC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized by the reduction of cyclobutylmethyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Acylation Reaction: The cyclobutylmethylamine is then reacted with o-tolylacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, which may reduce any present carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted amides or aromatic compounds

Scientific Research Applications

2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and properties of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide with analogous compounds:

Compound Name Key Substituents Biological Activity/Application Solubility/Metabolic Stability References
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide Cyclobutylmethylamino, o-tolyl Not explicitly stated (inference: CNS or agrochemical potential) Likely moderate lipophilicity due to cyclobutyl and aromatic groups N/A
UCM765 3-Methoxyphenyl, phenylaminoethyl MT2-selective partial agonist; sleep-inducing, antinociceptive Moderate water solubility; metabolic stability improved in derivatives
UCM924 3-Bromophenyl, 4-fluorophenylaminoethyl Anxiolytic, improved metabolic stability Enhanced stability vs. UCM765
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide Acetyl-dimethylcyclobutyl, m-tolyl Structural data (X-ray crystallography) Conformational rigidity from cyclobutyl
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 4-Acetylphenoxy, o-tolyl Agrochemical potential (inference) Higher molecular weight (283.32 g/mol)
Mandestrobin (R/S isomers) Methoxy, methyl, xylyloxy Pesticide (stereoisomer-dependent activity) Stereochemistry impacts efficacy

Key Comparative Insights

Pharmacological Activity
  • Melatonergic Ligands (UCM765/UCM924): These compounds exhibit MT2 receptor selectivity and neuroactive properties (e.g., sleep modulation, anxiolysis). Their aminoethyl linker and aryl substituents (methoxy, bromo, fluoro) enhance receptor binding and metabolic stability . In contrast, 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide lacks the aminoethyl bridge, which may reduce water solubility but increase membrane permeability due to the cyclobutyl group.
  • Cyclobutyl-Containing Analogues: The acetyl-dimethylcyclobutyl derivative () shares a strained cyclobutane ring but differs in substitution (m-tolyl vs. o-tolyl).
Physicochemical Properties
  • Solubility and Stability: UCM924’s bromo and fluoro substituents improve metabolic stability over UCM765, highlighting the impact of halogenation.
  • Toxicological Considerations: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks safety data, underscoring the need for thorough toxicological profiling of acetamide derivatives. The cyclobutylmethyl group’s safety profile remains unstudied but may differ due to its unique structure .

Research Findings and Implications

Structural Determinants of Activity

  • Aminoethyl Linker: Critical for melatonin receptor binding in UCM compounds. Its absence in the target compound suggests divergent mechanisms or targets .
  • Substituent Positioning: o-Tolyl vs. m-tolyl () or para-substituted phenoxy groups () influence electronic and steric properties, affecting ligand-receptor or ligand-enzyme interactions .

Metabolic and Stability Trends

  • Halogenation (e.g., bromo in UCM924) and cyclization (e.g., cyclobutyl) are strategies to enhance metabolic stability. The target compound’s cyclobutylmethyl group may offer similar advantages .

Biological Activity

2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is a compound of interest due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

The biological activity of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Disruption of Cellular Processes : The compound may affect processes such as DNA replication and protein synthesis, contributing to its potential anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.0103Apoptosis induction via caspase activation
A-549 (Lung)0.0095Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits potent anticancer activity, particularly against breast and lung cancer cell lines.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The following table presents the minimum inhibitory concentrations (MIC) against various pathogens:

Pathogen MIC (µg/mL) Effectiveness
Staphylococcus aureus8Strong inhibition
Escherichia coli16Moderate inhibition
Candida albicans4Strong antifungal activity

Case Studies

  • Study on Anticancer Effects : A study conducted by researchers focused on the effects of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide on MDA-MB-231 cells. The findings revealed that the compound induced apoptosis through caspase pathway activation, leading to significant cell death in vitro.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential for development as an antibacterial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide. Modifications to the cyclobutyl group or variations in the aromatic ring can significantly influence potency and selectivity.

Key Findings:

  • Substituents on the aromatic ring enhance binding affinity to target receptors.
  • Alterations in alkyl chain length can affect lipophilicity and cellular uptake.

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